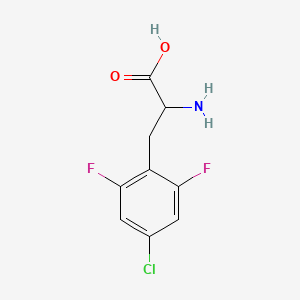
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with chlorine and fluorine atoms
作用機序
Target of Action
The primary target of 4-Chloro-2,6-difluoro-DL-phenylalanine is tryptophan hydroxylase (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.
Mode of Action
4-Chloro-2,6-difluoro-DL-phenylalanine acts as an inhibitor of TPH1 . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in serotonin levels in the brain.
Biochemical Pathways
The inhibition of TPH1 disrupts the serotonin synthesis pathway . This leads to a decrease in serotonin levels, affecting various downstream effects related to mood, sleep, and other physiological processes regulated by serotonin.
Result of Action
The primary result of 4-Chloro-2,6-difluoro-DL-phenylalanine’s action is a decrease in serotonin levels in the brain . This can lead to changes in mood, sleep patterns, and other physiological processes. It has been used experimentally to investigate the effects of serotonin depletion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-difluorobenzene and glycine.
Halogenation: The aromatic ring of 4-chloro-2,6-difluorobenzene is halogenated to introduce the chlorine and fluorine atoms.
Amination: The halogenated intermediate undergoes amination to introduce the amino group.
Coupling Reaction: The amino group is then coupled with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 2-amino-3-(2,6-difluorophenyl)propanoic acid
- 2-amino-3-(4-trifluoromethoxyphenyl)propanoic acid
Uniqueness
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid is unique due to the specific combination of chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in distinct properties and applications compared to similar compounds.
特性
IUPAC Name |
2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISZCRPYFODIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














